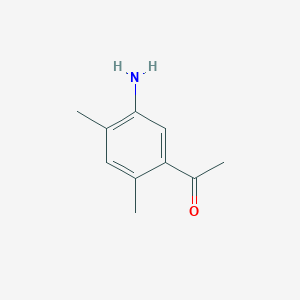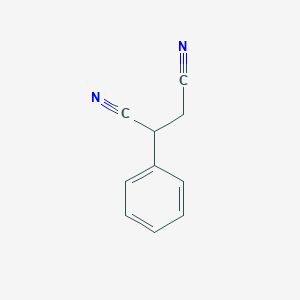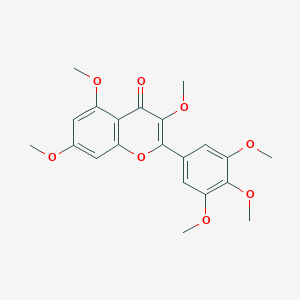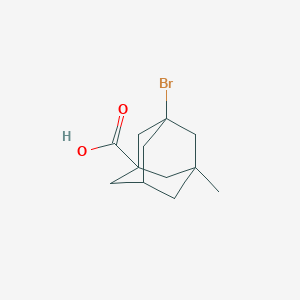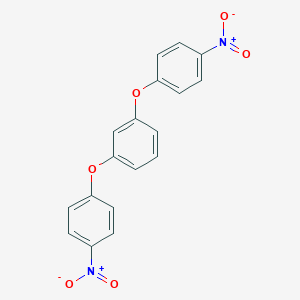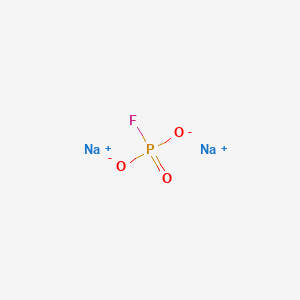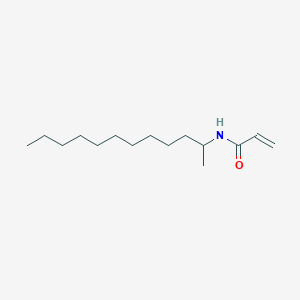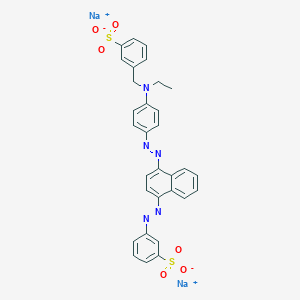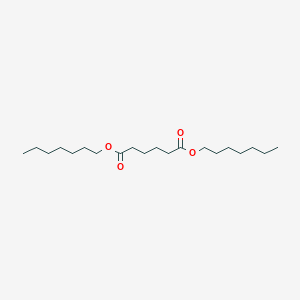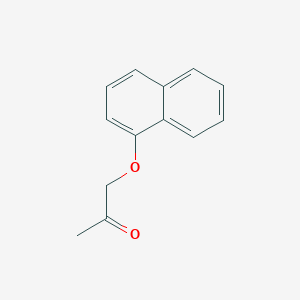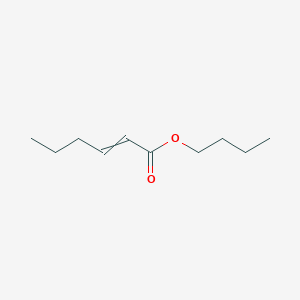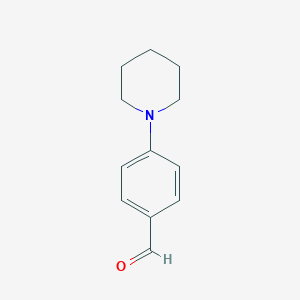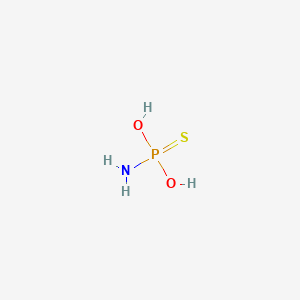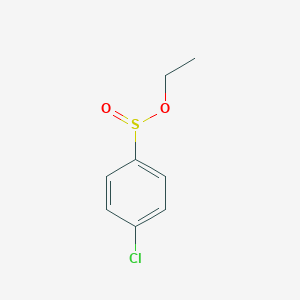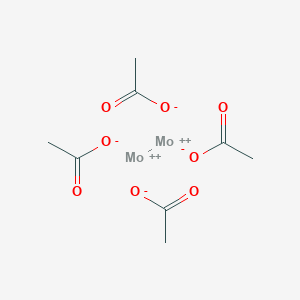
テトラキス(μ-(アセタート-O:O’))ジモリブデン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tetrakis(mu-(acetato-O:O’))dimolybdenum, also known as dimolybdenum tetraacetate, is a coordination compound with the molecular formula C8H12Mo2O8. This compound features a metal-metal bond between two molybdenum atoms, bridged by four acetate ligands. It is a notable example of a compound with a quadruply bonded metal-metal interaction, which is of significant interest in the field of inorganic chemistry .
科学的研究の応用
Tetrakis(mu-(acetato-O:O’))dimolybdenum has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other molybdenum complexes and as a model compound for studying metal-metal bonding.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis(mu-(acetato-O:O’))dimolybdenum can be synthesized through the reaction of molybdenum hexacarbonyl with acetic acid. The reaction typically proceeds as follows:
Mo2(CO)6+4CH3COOH→Mo2(O2CCH3)4+6CO+2H2
This reaction is carried out under reflux conditions, where molybdenum hexacarbonyl is dissolved in acetic acid and heated to facilitate the formation of the desired product .
Industrial Production Methods
While the industrial production of tetrakis(mu-(acetato-O:O’))dimolybdenum is not as common as its laboratory synthesis, it can be scaled up using similar reaction conditions. The key is to maintain a controlled environment to ensure the purity and yield of the compound. Industrial methods may involve continuous flow reactors to optimize the reaction efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Tetrakis(mu-(acetato-O:O’))dimolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to form lower oxidation state molybdenum species.
Substitution: The acetate ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using halides (e.g., chloride, bromide) or phosphines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: Molybdenum complexes with different ligands, such as molybdenum halides or molybdenum phosphine complexes.
作用機序
The mechanism of action of tetrakis(mu-(acetato-O:O’))dimolybdenum involves its ability to form strong metal-metal bonds and interact with various ligands. The quadruply bonded molybdenum atoms can undergo redox reactions, ligand exchange, and coordination with other molecules. These interactions are crucial for its catalytic activity and potential biological effects .
類似化合物との比較
Similar Compounds
Chromium(II) acetate: Similar structure with chromium instead of molybdenum.
Ruthenium(II) acetate: Similar coordination environment with ruthenium.
Iron(II) acetate: Another example of a metal acetate complex with iron.
Uniqueness
Tetrakis(mu-(acetato-O:O’))dimolybdenum is unique due to its quadruply bonded molybdenum atoms, which is less common compared to other metal-metal bonded compounds. This unique bonding leads to distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
14221-06-8 |
|---|---|
分子式 |
C8H12Mo2O8 |
分子量 |
428.1 g/mol |
IUPAC名 |
molybdenum(2+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Mo/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |
InChIキー |
DOOLFANBWPPEGQ-UHFFFAOYSA-J |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |
異性体SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |
Key on ui other cas no. |
14221-06-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


